molecular formula C9H8BrF3N2O B587198 N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide CAS No. 157554-73-9

N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide

Cat. No.: B587198
CAS No.: 157554-73-9
M. Wt: 297.075
InChI Key: JFFIUMYQUMQVNO-UHFFFAOYSA-N
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Description

N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide is an organic compound with significant interest in various fields of scientific research This compound features a trifluoromethyl group, which is known for its unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the trifluoromethyl group, the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation of the amino group can produce a nitro compound.

Scientific Research Applications

N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzotrifluoride
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 3-Amino-5-bromobenzotrifluoride

Uniqueness

N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2O/c1-4(16)15-8-2-5(9(11,12)13)6(10)3-7(8)14/h2-3H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFIUMYQUMQVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678893
Record name N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157554-73-9
Record name N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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